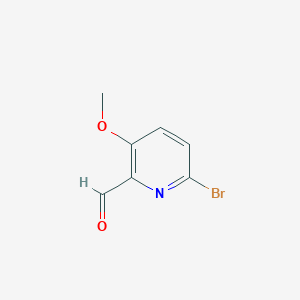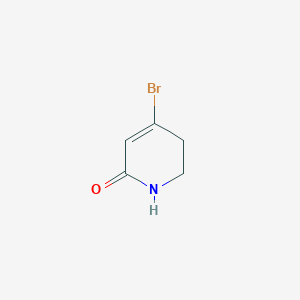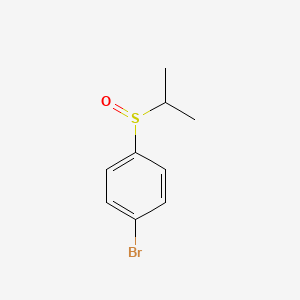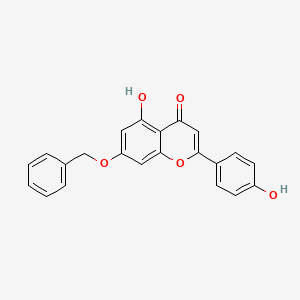
6-Bromo-3-methoxypicolinaldehyde
Vue d'ensemble
Description
6-Bromo-3-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-methoxypicolinaldehyde is1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with bromine and methoxy groups attached at the 6 and 3 positions, respectively, and an aldehyde group at the 2 position. Physical And Chemical Properties Analysis
6-Bromo-3-methoxypicolinaldehyde is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
6-Bromo-3-methoxypicolinaldehyde: is a versatile building block in organic synthesis. Its molecular structure, which includes a reactive aldehyde group and a bromine atom, makes it suitable for various chemical reactions. It can be used to synthesize complex molecules through reactions such as Suzuki coupling, which is often employed in the production of pharmaceuticals and fine chemicals .
Medicinal Chemistry
In medicinal chemistry, 6-Bromo-3-methoxypicolinaldehyde serves as a precursor for the synthesis of potential therapeutic agents. Its bromine atom can be strategically replaced or used in cross-coupling reactions to create new compounds with biological activity. Researchers utilize it to develop novel drugs that may act on central nervous system disorders or cancer .
Material Science
This compound’s unique properties are explored in material science for creating advanced materials. For instance, it can be incorporated into polymers or small molecules that change their properties in response to external stimuli, such as light or temperature .
Analytical Chemistry
6-Bromo-3-methoxypicolinaldehyde: can be used as a reagent in analytical chemistry to detect or quantify other substances. Its aldehyde group reacts with various chemicals, forming distinctive products that can be easily identified or measured .
Biochemistry Research
In biochemistry, it can be used to modify biomolecules like proteins or nucleic acids. This modification allows scientists to study the function of these biomolecules in greater detail or to create biomolecule-based sensors .
Catalysis
The compound finds application in catalysis, where it can be used to facilitate or speed up chemical reactions. It can act as a ligand for catalysts or be a part of the catalytic system itself, especially in reactions that form carbon-heteroatom bonds .
Environmental Chemistry
In environmental chemistry, 6-Bromo-3-methoxypicolinaldehyde might be used to synthesize compounds that can degrade environmental pollutants or serve as safer alternatives to hazardous chemicals currently in use .
Agricultural Chemistry
Lastly, it can be applied in agricultural chemistry to create new pesticides or herbicides. Its structure allows for the synthesis of compounds that can target specific pests or weeds without affecting crops or the environment .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHFXRPMHJWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743255 | |
| Record name | 6-Bromo-3-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945954-95-0 | |
| Record name | 6-Bromo-3-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)


![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)



![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)

